Ethanol, 2-(methoxyethylthio)-
Overview
Description
Ethanol, 2-(methoxyethylthio)-, also known as 2-(methoxyethylthio)ethanol, is an organic compound with the molecular formula C5H12O2S. It is a colorless liquid with a mild odor and is used in various chemical applications. This compound is notable for its unique structure, which includes both an ethoxy and a thioether group, making it versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(methoxyethylthio)- typically involves the reaction of methoxyethanol with a thiol compound under controlled conditions. One common method is the reaction of methoxyethanol with sodium methanethiolate in the presence of a base, such as sodium hydroxide, to yield the desired product .
Industrial Production Methods: Industrial production of ethanol, 2-(methoxyethylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(methoxyethylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to simpler alcohols or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or thioether group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler alcohols and thiols.
Substitution: Various substituted ethers and thioethers
Scientific Research Applications
Ethanol, 2-(methoxyethylthio)- has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds
Mechanism of Action
The mechanism of action of ethanol, 2-(methoxyethylthio)- involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the thioether group, allowing it to participate in substitution reactions. Additionally, the methoxy group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Ethanol, 2-(methylthio)-: Similar structure but lacks the methoxy group.
2-Methoxyethanol: Contains a methoxy group but lacks the thioether group.
Methoxyethyl sulfide: Similar thioether structure but different alkyl chain length
Uniqueness: Ethanol, 2-(methoxyethylthio)- is unique due to the presence of both methoxy and thioether groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various synthetic applications and research contexts .
Properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-7-3-5-8-4-2-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUACNRNQVYILQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180430 | |
Record name | Ethanol, 2-(methoxyethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25756-33-6 | |
Record name | Ethanol, 2-(methoxyethylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025756336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(methoxyethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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